molecular formula C22H20N4O2S B2581282 2-[2-(4-chlorophenyl)-4-oxo-3,4-dihydro-5H-pyrido[2,3-b][1,4]diazepin-5-yl]-N-(3,4,5-trimethoxyphenyl)acetamide CAS No. 1113121-46-2

2-[2-(4-chlorophenyl)-4-oxo-3,4-dihydro-5H-pyrido[2,3-b][1,4]diazepin-5-yl]-N-(3,4,5-trimethoxyphenyl)acetamide

Cat. No. B2581282
CAS RN: 1113121-46-2
M. Wt: 404.49
InChI Key: RIHZSNQFAQPCDM-UHFFFAOYSA-N
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Description

2-[2-(4-chlorophenyl)-4-oxo-3,4-dihydro-5H-pyrido[2,3-b][1,4]diazepin-5-yl]-N-(3,4,5-trimethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C22H20N4O2S and its molecular weight is 404.49. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Derivative Development

  • Synthesis Techniques : The compound is part of a broader family of chemicals synthesized through various techniques. For instance, El Bouakher et al. (2013) describe an efficient synthesis of novel 2,4-disubstituted 3H-pyrido[3,2-e][1,4]diazepin-5-ones and 2,4-disubstituted 3H-pyrido[2,3-e][1,4]diazepin-5-ones derivatives, highlighting the versatility in creating different derivatives (El Bouakher et al., 2013).

  • Structural Studies and Derivatives Synthesis : Núñez Alonso et al. (2020) conducted regiospecific synthesis and structural studies of related compounds like 3,5-dihydro-4H-pyrido[2,3-b][1,4]diazepin-4-ones. These studies are essential for understanding the structural properties and potential applications of these compounds in scientific research (Núñez Alonso et al., 2020).

  • Antiproliferative Activity : Liszkiewicz (2002) explored the antiproliferative activity of certain 1,3,4,5-tetrahydropyrido[2,3-b][1,4]diazepin derivatives, indicating the potential of these compounds in cancer research and treatment (Liszkiewicz, 2002).

Potential Therapeutic Applications

  • Anticonvulsant Activities : Fiakpui et al. (1999) synthesized derivatives like 5-(2-chlorophenyl)-7H-pyrido[4,3-f][1,2,4]triazolo[4,3-a][1,4]diazepines, which exhibited anticonvulsant activity, suggesting a therapeutic application for similar compounds in treating seizures (Fiakpui et al., 1999).

  • Inhibiting HIV-1 Reverse Transcriptase : A study by Hargrave et al. (1991) found that certain pyrido[2,3-b][1,4]diazepinones were effective in inhibiting HIV-1 reverse transcriptase, pointing towards potential applications in HIV treatment (Hargrave et al., 1991).

Novel Compounds and Activities

  • Novel Compound Synthesis : The creation of novel compounds, such as the one synthesized by Moghadam and Amini (2018), which derived from the indibulin and combretastatin scaffolds, demonstrates the ongoing exploration and potential of these chemicals in scientific research (Moghadam & Amini, 2018).

properties

IUPAC Name

N-(3-ethylphenyl)-2-[3-(3-methylphenyl)-7-oxo-[1,2]thiazolo[4,5-d]pyrimidin-6-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O2S/c1-3-15-7-5-9-17(11-15)24-18(27)12-26-13-23-20-19(25-29-21(20)22(26)28)16-8-4-6-14(2)10-16/h4-11,13H,3,12H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIHZSNQFAQPCDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)NC(=O)CN2C=NC3=C(C2=O)SN=C3C4=CC=CC(=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-ethylphenyl)-2-[3-(3-methylphenyl)-7-oxo-6H,7H-[1,2]thiazolo[4,5-d]pyrimidin-6-yl]acetamide

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